molecular formula C9H10N4O B2933711 3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1248756-57-1

3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2933711
CAS RN: 1248756-57-1
M. Wt: 190.206
InChI Key: LHDQGIBOUWGEEL-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .


Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .


Chemical Reactions Analysis

The synthesis of “N-(3-Amino-4-methylphenyl)benzamide” involves an acylation reaction . The reaction process is relatively complicated due to the presence of parallel by-products and serial by-products .

Scientific Research Applications

Antimicrobial Activities

3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one and its derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).

Antioxidant Activity and Physicochemical Properties

A study synthesized new 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds and evaluated their in vitro antioxidant activities. These activities were compared to standard antioxidants, and physicochemical properties such as pKa values and lipophilicity were investigated (Yüksek et al., 2015).

Corrosion Inhibition

The compound and its derivatives have shown promising results in corrosion inhibition studies. For instance, the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid was tested, demonstrating high efficiency in preventing corrosion (Bentiss et al., 2009).

Anticonvulsant Activity

Some derivatives of 3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in maximal electroshock and subcutaneous pentylenetetrazole screens for anticonvulsant properties (Küçükgüzel et al., 2004).

Antileishmanial Activity and Theoretical Calculations

4-amino-1,2,4-triazole derivatives were theoretically studied using Density Functional Theory and tested for their antileishmanial activity against Leishmania infantum promastigots. One derivative, in particular, demonstrated remarkable antileishmanial activity (Süleymanoğlu et al., 2017).

Electrochemical Studies

Electrochemical studies have been conducted on thiotriazole derivatives in various media, providing insights into their redox behavior and potential applications in electrochemistry (Fotouhi et al., 2002).

properties

IUPAC Name

3-(3-amino-4-methylphenyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-2-3-6(4-7(5)10)8-11-9(14)13-12-8/h2-4H,10H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDQGIBOUWGEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-amino-4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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